molecular formula C11H14F2N2 B1470347 1-Benzyl-4,4-difluoropyrrolidin-3-amine CAS No. 1782593-09-2

1-Benzyl-4,4-difluoropyrrolidin-3-amine

Cat. No.: B1470347
CAS No.: 1782593-09-2
M. Wt: 212.24 g/mol
InChI Key: YHCYPHHQYXAKKZ-UHFFFAOYSA-N
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Description

1-Benzyl-4,4-difluoropyrrolidin-3-amine is a chemical compound with the molecular formula C11H14F2N2 . It is also known by the synonym 3-Pyrrolidinamine, 4,4-difluoro-1-(phenylmethyl)- .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted at the 3rd position with an amine group, and at the 4th position with two fluorine atoms and a benzyl group .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 212.24 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Catalytic Systems for Amination

A study developed an iron-catalyzed intermolecular benzylic C(sp3)-H amination, utilizing 1,2,3,4-tetrazole as a nitrene precursor. This method enables the direct installation of aminopyridine into benzylic positions, highlighting its potential in medicinal chemistry and drug discovery due to its selectivity and use of inexpensive, biocompatible base metal catalysis (Hillol Khatua et al., 2022).

Synthesis and Characterization of Complexes

Another study focused on the synthesis and characterization of complexes involving different amines, including pyrrolidine, showcasing how these compounds can be used to study molecular structures and interactions. The structural analysis was conducted via X-ray crystallography, demonstrating the versatility of these amines in forming complexes with potential applications in materials science and catalysis (M. Amirnasr, K. Schenk, S. Meghdadi, 2002).

Boron Analogs of Amino Acids

Research into boron analogs of amino acids involved synthesizing amine-alkyl(N-ethylcarbamoyl)boranes, demonstrating the chemical versatility and potential applications of amines in developing bioisosteres for critical biomolecules. This work contributes to the field of bioorganic chemistry and drug design by providing analogues of α-amino acids like leucine and phenylalanine (W. J. Mills et al., 1991).

Ionic Liquid in Aromatic Amine Detection

An innovative approach was demonstrated using ionic liquid for the improved separation and quantization of aromatic amines in consumer products. This method, applied in detecting contaminants in hair dyes, underscores the importance of amines in developing analytical methodologies for environmental and health safety applications (T. M. Lizier, M. Zanoni, 2012).

Sigma Receptor Ligands

The synthesis and pharmacological evaluation of thiophene bioisosteres, including compounds structurally related to 1-Benzyl-4,4-difluoropyrrolidin-3-amine, were explored for their potential as sigma receptor ligands. Such compounds could have implications in developing new therapeutic agents targeting sigma receptors (C. Oberdorf et al., 2008).

Properties

IUPAC Name

1-benzyl-4,4-difluoropyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c12-11(13)8-15(7-10(11)14)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCYPHHQYXAKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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